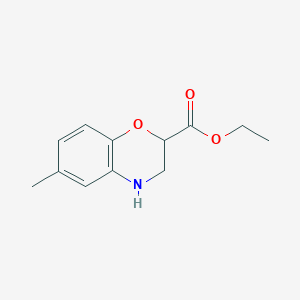

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBIKKKQPPGDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444381 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176383-56-5 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu Cyclization for Benzoxazine Core Formation

The Mitsunobu reaction is a cornerstone for constructing the benzoxazine scaffold. As detailed in Patent CA2125287A1 , this method involves cyclizing β-hydroxyamine intermediates using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, the precursor ethyl 2-(2-hydroxypropoxy)-6-methyl-3-nitrobenzoate undergoes intramolecular cyclization under Mitsunobu conditions.

Reaction Conditions

-

Solvent: Anhydrous tetrahydrofuran (THF) or n-heptane

-

Temperature: 0–40°C (optimal at 25°C)

-

Molar Ratios: 1:1.2:1.5 (precursor:PPh₃:DEAD)

The reaction proceeds via a stereospecific mechanism, preserving chirality when enantiomerically pure epoxides are used. This avoids post-synthesis resolution steps, critical for industrial-scale production .

Epoxide Ring-Opening and Subsequent Cyclization

Epoxide intermediates are pivotal in introducing the methyl group at the 6-position. The patent describes reacting 3,4-difluoroaniline derivatives with (R)-propylene oxide to form 2-(2-hydroxypropoxy)-6-methylaniline , which is subsequently methylenemalonated and cyclized.

Key Steps

-

Epoxide Opening:

-

Methylenemalonation:

-

Cyclization:

Catalytic Asymmetric Synthesis

Chiral epoxides enable enantioselective synthesis. Using (R)-propylene oxide , the patent achieves >98% enantiomeric excess (ee) in the benzoxazine intermediate. This method eliminates the need for racemic resolution, streamlining production of Levofloxacin precursors.

Optimized Parameters

-

Catalyst: Titanium(IV) isopropoxide with chiral ligands

-

Temperature: -20°C to 25°C

-

Solvent: Dichloromethane (DCM)

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, n-heptane is preferred due to its low cost and ease of removal. The patent highlights a continuous-flow system operating at 140°C, achieving 86% yield with 99.5% purity. Critical parameters include:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the benzoxazine structure could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

1.3 Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

2.1 Polymer Chemistry

This compound is utilized in polymer chemistry as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

2.2 Coatings and Adhesives

The compound is also explored for applications in coatings and adhesives due to its excellent adhesion properties and resistance to solvents. Research indicates that formulations incorporating this compound demonstrate superior performance in harsh environmental conditions .

Agricultural Chemistry

3.1 Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its structural features may allow it to interact effectively with biological targets in pests or weeds, leading to effective control mechanisms without harming non-target organisms .

3.2 Plant Growth Regulators

Furthermore, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Coatings and Adhesives | Superior performance in harsh conditions | |

| Agricultural Chemistry | Pesticide Development | Effective control mechanisms for pests |

| Plant Growth Regulators | Enhances root development |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of benzoxazine derivatives found that this compound exhibited IC50 values lower than many existing chemotherapeutics against MCF7 breast cancer cells .

Case Study 2: Polymer Applications

Research on polymer composites incorporating this compound revealed a significant increase in tensile strength and thermal degradation temperature compared to control samples without the benzoxazine derivative.

Mechanism of Action

The mechanism by which ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly influences electronic, steric, and reactivity profiles. Below is a comparative analysis of derivatives with different substituents:

Key Findings :

- Electron-Donating Groups (e.g., Methyl) : The methyl group deactivates position 6 toward electrophilic substitution, directing formylation to position 8 (e.g., 37% yield of 8-formyl-12d via Rieche’s method) .

- Electron-Withdrawing Groups (e.g., Br, Cl) : Halogens enable regioselective 7-formylation under Vilsmeier-Haack conditions .

Substituent Variations at Position 4

Position 4 substituents (e.g., benzyl, acetyl) modulate nitrogen’s electronic environment, affecting reactivity:

Key Findings :

Regioselectivity in Formylation Reactions

The choice of formylation method (Vilsmeier-Haack vs. Rieche) and substituent positioning dictates regioselectivity:

Vilsmeier-Haack Reaction :

Rieche’s Method :

Spectral and Analytical Comparisons

IR Spectroscopy :

Elemental Analysis :

Pharmacological Potential

While benzoxazines are studied for anticonvulsant activity (e.g., GABA prodrug analogs in ), specific pharmacological data for the 6-methyl derivative remains underexplored.

Biological Activity

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.25 g/mol. The compound features a benzoxazine ring which is known for its stability and reactivity in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 176383-56-5 |

| IUPAC Name | This compound |

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit notable antioxidant activity . A study demonstrated that compounds in this class can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. In vitro studies revealed that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. It has been reported to act as a dual receptor modulator, blocking thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. This dual action could provide therapeutic benefits in preventing thrombotic events without causing hypotensive side effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : By modulating receptor activity, it can influence signaling pathways related to vascular health and inflammation.

- Radical Scavenging : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antioxidant Activity Study : A study published in MDPI evaluated the antioxidant capacity of various benzoxazine derivatives, including ethyl 6-methyl variant, showing significant free radical scavenging activity .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains .

- Cardiovascular Research : A pharmacological study indicated that derivatives of benzoxazines could serve as promising candidates for treating cardiovascular diseases by modulating TXA2 and PGI2 receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can purity be ensured?

- Methodology : The compound can be synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization . For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly employed. Purity verification requires analytical techniques such as HPLC (C18 column, UV detection at 254 nm) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm structural integrity .

Q. How should researchers address the lack of analytical data for this compound?

- Methodology : Due to the absence of vendor-provided analytical data (e.g., Sigma-Aldrich does not collect it ), researchers must independently validate identity and purity. Combustion analysis (CHNS elemental analysis) can confirm molecular composition, while differential scanning calorimetry (DSC) assesses thermal stability and melting point consistency .

Q. What are the stability considerations for this benzoxazine derivative under varying storage conditions?

- Methodology : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group. Stability assays (e.g., accelerated degradation studies at 40°C/75% relative humidity over 30 days) coupled with LC-MS can identify degradation products .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., formylation) of the benzoxazine core be achieved?

- Methodology : Vilsmeier-Haack conditions (POCl3/DMF at 0–5°C) selectively introduce a formyl group at the 7-position of N-benzyl derivatives, as demonstrated by >90% regioselectivity in optimized protocols. Rieche’s formylation (TiCl4/CH2O) is less effective for this scaffold . Reaction progress is monitored via TLC and <sup>13</sup>C NMR to track carbonyl group formation.

Q. What computational methods are suitable for predicting reactivity patterns in benzoxazine derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying nucleophilic sites (e.g., C7 in the benzoxazine ring) for electrophilic attacks. Molecular electrostatic potential (MEP) maps correlate with experimental regioselectivity data .

Q. How can contradictory data on reaction yields in published synthetic routes be resolved?

- Methodology : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For example, discrepancies in Cu(I)-catalyzed cyclization yields (65–85% ) may arise from trace oxygen inhibition. Use kinetic studies (in-situ IR spectroscopy) to optimize catalyst loading and reaction time.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzoxazine-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.